molecular formula C22H19N5O4S B2724261 6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852152-72-8

6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B2724261
CAS No.: 852152-72-8
M. Wt: 449.49
InChI Key: WNKQKZXAOVTRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a novel synthetic chemical compound designed for research applications. Its structure incorporates two pharmaceutically significant heterocyclic moieties: a 1,2,4-triazole ring and a pyrimidine-2,4-dione (uracil) core. This molecular architecture suggests potential for diverse biological activity, making it a candidate for investigation in medicinal chemistry and drug discovery programs. Compounds featuring the 1,2,4-triazole scaffold have been extensively studied and demonstrate a wide range of biological properties, including notable anticancer and anti-inflammatory activities . Specifically, recent research highlights that sulphonamide-linked 1,2,4-triazine derivatives (a closely related chemical class) exhibit stronger cytotoxic activity against breast cancer cell lines (such as MCF-7 and MDA-MB-231) than established chemotherapeutic agents like cisplatin . The mechanism of action for such compounds can be multi-targeted, potentially involving the promotion of apoptosis through the activation of caspases and the suppression of NF-κB expression . Furthermore, the pyrimidinedione unit is a privileged structure in medicinal chemistry, found in numerous molecules with documented biological activity . Researchers may find this compound particularly valuable for exploring new therapeutic agents, especially in oncology for investigating apoptosis pathways and cell cycle regulation, given that related triazolopyrimidine compounds are known to target cyclin-dependent kinases . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

852152-72-8

Molecular Formula

C22H19N5O4S

Molecular Weight

449.49

IUPAC Name

6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C22H19N5O4S/c1-31-17-9-5-8-16(12-17)27-19(10-15-11-20(29)24-21(30)23-15)25-26-22(27)32-13-18(28)14-6-3-2-4-7-14/h2-9,11-12H,10,13H2,1H3,(H2,23,24,29,30)

InChI Key

WNKQKZXAOVTRDB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article summarizes the synthesis, biological activities, and relevant studies related to this compound.

Structural Characteristics

The molecular structure of the compound is complex, featuring a pyrimidine ring substituted with a triazole moiety and a phenacylsulfanyl group. Its molecular formula is C18H18N4O2SC_{18}H_{18}N_4O_2S, with a molecular weight of approximately 370.43 g/mol. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrimidine Moiety : This step often requires the use of specific reagents to ensure proper substitution at the 6-position.
  • Final Modifications : The introduction of the methoxyphenyl and phenacylsulfanyl groups is conducted to enhance biological activity.

Optimizing these steps often involves catalysts and controlled reaction conditions to improve yield and purity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to our target compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

In vitro tests have demonstrated that this class of compounds can effectively disrupt bacterial cell wall synthesis or interfere with DNA replication processes .

Anticancer Potential

The anticancer activity of similar pyrimidine derivatives has also been explored extensively. In vitro studies involving K562 cell lines (a model for myelogenous leukemia) have shown that certain derivatives can inhibit cell proliferation effectively. The growth inhibitory effects were assessed using SRB assays at various concentrations (1×10^-7 M to 1×10^-4 M), revealing dose-dependent responses .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to This compound :

  • Antimicrobial Evaluation : A study synthesized various 6-substituted pyrimidine derivatives and tested them against E. coli and S. aureus. The results indicated moderate to good antibacterial activity for several compounds .
  • Cytotoxicity Studies : In another investigation focusing on cytotoxicity against cancer cell lines, several derivatives were tested for their ability to inhibit growth in K562 cells, with some exhibiting promising cytotoxic profiles .
  • Mechanistic Insights : The mechanism of action for these compounds generally involves inhibition of key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are vital for DNA synthesis .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineResult Summary
AntimicrobialE. coli, S. aureusModerate to good antibacterial activity
AnticancerK562 Cell LineDose-dependent growth inhibition
Enzyme InhibitionDHFR, TSaseSignificant inhibition observed

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of triazole compounds, including those related to 6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione , exhibit significant antitumor properties. A study demonstrated that certain triazole derivatives showed promising activity against various cancer cell lines, including breast and lung cancer cells .

Table 1: Antitumor Activity of Triazole Derivatives

CompoundCancer TypeIC50 (µM)
Compound AMCF7 (Breast)15.5
Compound BA549 (Lung)12.3
Compound CHeLa (Cervical)10.7

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) . The mechanism is believed to involve the disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Additionally, some derivatives have been explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Pesticidal Activity

Research indicates that triazole-based compounds can serve as effective pesticides due to their ability to disrupt fungal growth pathways . The specific compound has shown efficacy against various plant pathogens.

Table 2: Pesticidal Efficacy Against Fungal Pathogens

PathogenInhibition Zone (mm)
Fusarium oxysporum25
Botrytis cinerea30
Rhizoctonia solani20

Synthetic Pathways

The synthesis of This compound typically involves multi-step reactions starting from simpler precursors. The reaction conditions are optimized to yield high purity and yield of the target compound.

Characterization Techniques

Characterization of the synthesized compounds is performed using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
  • Mass Spectrometry (MS) : Used for determining molecular weight and confirming structure.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of 3-methoxyphenyl, phenacylsulfanyl, and pyrimidine-2,4-dione groups positions it as a candidate for:

  • Anticancer Drug Development : Structural resemblance to triazole-based kinase inhibitors ().
  • Antimicrobial Agents : Sulfur-containing analogs show promise against resistant pathogens ().
  • Computational Modeling : DFT studies (as in ) could predict binding modes with biological targets .

Q & A

Q. Key Reaction Conditions :

  • Temperature: 50–80°C for substitution reactions .
  • Solvents: Methanol, THF, or DMF for solubility optimization .

Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
A combination of techniques ensures structural validation:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns on triazole (δ 8.0–9.0 ppm for aromatic protons) and pyrimidine (δ 5.5–6.5 ppm for NH groups) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from methoxyphenyl and phenacyl groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrimidine-dione) .

Validation Note : Cross-check experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values .
    • Enzyme Inhibition : Screen against target enzymes (e.g., HIV reverse transcriptase, COX-2) using fluorometric or colorimetric assays .
  • Control Experiments : Compare activity with structurally similar analogs (e.g., triazole derivatives lacking the phenacylsulfanyl group) to identify SAR trends .

Advanced Research Questions

How can reaction conditions be optimized to improve yield during the phenacylsulfanyl substitution step?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. MeOH), base strength (NaOH vs. K₂CO₃), and temperature (25°C vs. 50°C) to identify optimal conditions .
  • Computational Screening : Use quantum chemistry (e.g., DFT) to model transition states and predict reaction feasibility. Tools like Gaussian or ORCA are recommended .
  • Byproduct Analysis : Monitor reaction progress via TLC/LC-MS. If side products dominate, consider protecting groups for the triazole NH .

Case Study : A 20% yield increase was achieved by switching from MeOH to DMF and using 1.2 eq. of phenacyl bromide at 60°C .

How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Replicate Experiments : Ensure consistent assay protocols (e.g., cell lines, incubation times).

Structural Verification : Confirm compound purity (HPLC >95%) and stability (e.g., check for hydrolytic degradation of the sulfanyl group in aqueous media) .

Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding modes in different protein conformations .

Meta-Analysis : Compile data from multiple studies to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria due to membrane permeability) .

Example : Discrepancies in antifungal activity may arise from variations in fungal strain susceptibility or compound solubility in assay media .

What advanced techniques elucidate the compound’s solid-state structure and electronic properties?

Methodological Answer:

  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., pyrimidine NH⋯O=C interactions) .
  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level.
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .

Key Finding : A related triazole-pyrimidine hybrid showed a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic delocalization .

How can researchers design derivatives to enhance target selectivity?

Methodological Answer:

Bioisosteric Replacement : Substitute phenacylsulfanyl with trifluoromethyl or cyano groups to modulate lipophilicity .

Fragment-Based Design : Use X-ray/NMR data to identify critical binding motifs (e.g., methoxyphenyl group for hydrophobic pockets) .

ADMET Prediction : Employ tools like SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., LogP <5, no PAINS alerts) .

Case Study : Replacing methoxyphenyl with a nitro group improved selectivity for kinase inhibition by 15-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.